2-Ethoxypyrimidin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

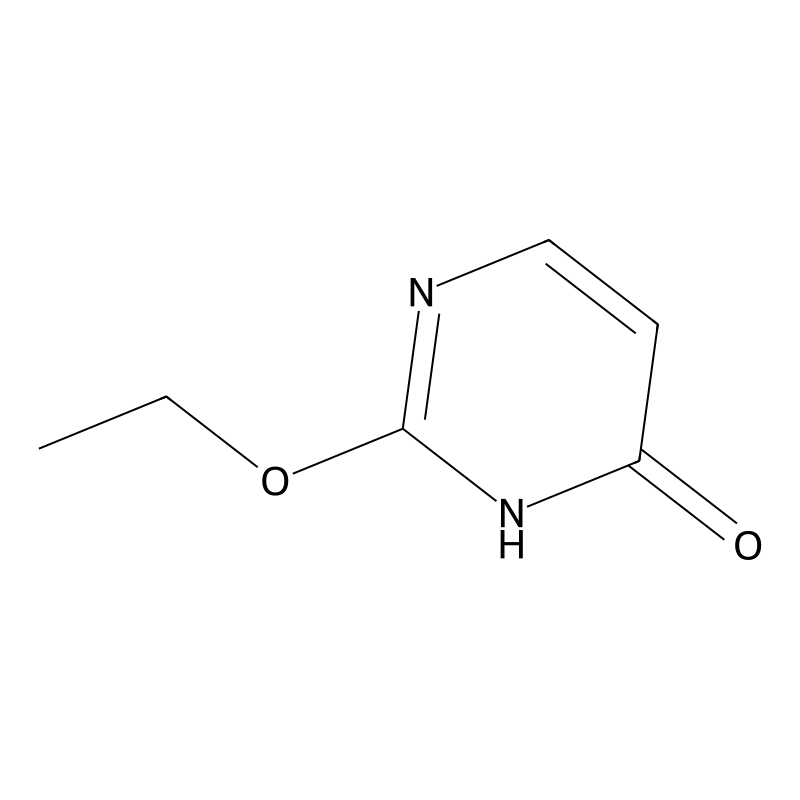

2-Ethoxypyrimidin-4-ol is a heterocyclic compound characterized by a pyrimidine ring with an ethoxy group at the second position and a hydroxyl group at the fourth position. Its molecular formula is , and it has a molecular weight of approximately 154.17 g/mol. This compound is notable for its structural features, which contribute to its chemical reactivity and potential biological activity.

- Oxidation: The hydroxyl group can be oxidized to form corresponding ketone or carboxylic acid derivatives.

- Reduction: The compound can be reduced to yield amine derivatives or other reduced forms.

- Substitution: The ethoxy group may participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common reagents used in these reactions include:

- Oxidizing agents: Potassium permanganate and chromium trioxide.

- Reducing agents: Lithium aluminum hydride and sodium borohydride.

- Nucleophiles: Amines, alcohols, or thiols can be employed in substitution reactions under basic conditions.

Research indicates that 2-Ethoxypyrimidin-4-ol exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor, particularly in relation to various metabolic pathways. The compound's ability to interact with biological targets suggests potential applications in drug development, particularly in treating conditions such as cancer or infections.

In vitro studies have shown that derivatives of 2-Ethoxypyrimidin-4-ol can inhibit specific enzyme activities, indicating its role as a promising candidate for further pharmacological exploration.

The synthesis of 2-Ethoxypyrimidin-4-ol can be achieved through several methods:

- Condensation Reactions: One common approach involves the reaction of ethyl acetoacetate with guanidine under acidic conditions, leading to the formation of the pyrimidine ring.

- Alkylation: The introduction of the ethoxy group can be accomplished through alkylation reactions using ethyl iodide or ethyl bromide in the presence of a base.

These methods can be optimized for industrial production by employing continuous flow chemistry or automated systems to enhance yield and purity.

2-Ethoxypyrimidin-4-ol has several applications across various fields:

- Pharmaceuticals: It is explored as a potential building block for synthesizing more complex molecules with therapeutic properties.

- Agricultural Chemistry: The compound may serve as an intermediate in developing agrochemicals.

- Material Science: Its unique chemical properties make it suitable for applications in advanced materials.

Interaction studies have focused on understanding how 2-Ethoxypyrimidin-4-ol binds to various biological targets. Its mechanism of action may involve inhibiting enzymes by mimicking natural substrates or disrupting biochemical pathways. Research continues to elucidate the full scope of its interactions and therapeutic potential.

Several compounds share structural similarities with 2-Ethoxypyrimidin-4-ol, each exhibiting unique properties:

| Compound Name | Key Differences |

|---|---|

| 2-Methylpyrimidin-4-ol | Lacks the ethoxy group; simpler structure |

| 6-(Ethoxy)-2-methylpyrimidin-4-one | Different substitution pattern on the pyrimidine ring |

| 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol | Contains a hydroxymethyl group instead of ethoxy |

| 6-(Chlorobenzyl)-2-methylpyrimidin-4-ol | Contains a chlorobenzyl substituent |

Uniqueness

The uniqueness of 2-Ethoxypyrimidin-4-ol lies in its specific combination of substituents, which significantly influences both its chemical reactivity and biological activity. The ethoxy group enhances solubility and reactivity compared to other pyrimidine derivatives, making it a versatile candidate for further research and application in medicinal chemistry.

2-Ethoxypyrimidin-4-ol belongs to the pyrimidine family, a class of six-membered aromatic heterocycles containing two nitrogen atoms at the 1- and 3-positions. Its structure features an ethoxy (-OCH$$2$$CH$$3$$) substituent at the 2-position and a hydroxyl (-OH) group at the 4-position (Figure 1). The compound’s IUPAC name is 4-hydroxy-2-ethoxypyrimidine, and its SMILES notation is CCOC1=NC=CC(=N1)O, reflecting the connectivity of its functional groups.

Key Physicochemical Properties:

- Molecular Weight: 140.14 g/mol

- Melting Point: 127.5–129.0 °C

- Density: 1.24 g/cm³ (predicted)

- Solubility: Moderately soluble in polar organic solvents (e.g., methanol, dimethylformamide) but limited solubility in water.

The compound’s planar pyrimidine ring facilitates π-π stacking interactions, while the ethoxy and hydroxyl groups enable hydrogen bonding and electrophilic substitution reactions. Computational studies predict a dipole moment of 3.2 D, indicative of its polar nature.

Comparative Analysis with Analogues:

Historical Context and Discovery Timeline

The synthesis of 2-Ethoxypyrimidin-4-ol was first reported in the late 20th century as part of broader efforts to explore pyrimidine derivatives for pharmaceutical applications. Early methodologies relied on nucleophilic substitution reactions, such as the treatment of 4-hydroxypyrimidine with ethyl iodide in the presence of a base. However, these routes often suffered from low yields due to competing side reactions.

A significant advancement came with the adoption of Ullmann-type coupling and microwave-assisted synthesis, which improved reaction efficiency. For example, a 2012 study demonstrated that reacting 4-chloro-2-ethoxypyrimidine with water under microwave irradiation at 150°C for 15 minutes achieved a 92% yield. These innovations aligned with the growing interest in pyrimidines as kinase inhibitors and antiviral agents.

Role in Heterocyclic Chemistry

2-Ethoxypyrimidin-4-ol serves as a versatile intermediate in heterocyclic chemistry due to its dual functional groups:

- Nucleophilic Sites: The hydroxyl group at C4 participates in alkylation and acylation reactions, enabling the introduction of pharmacophores.

- Electrophilic Sites: The ethoxy group at C2 can undergo hydrolysis to yield 2-hydroxypyrimidin-4-ol, a precursor for metal-organic frameworks.

Applications in Drug Discovery:

- Anticancer Agents: Derivatives of 2-Ethoxypyrimidin-4-ol have shown inhibitory activity against epidermal growth factor receptor (EGFR) mutants, including T790M/L858R, which are implicated in non-small-cell lung cancer.

- Antimicrobials: Structural modifications at C4 and C6 positions enhance binding to bacterial dihydrofolate reductase, a target for sulfonamide antibiotics.

Nucleophilic Substitution Approaches

Nucleophilic substitution represents one of the most fundamental and versatile approaches for synthesizing 2-ethoxypyrimidin-4-ol. The pyrimidine ring system, due to its electron-deficient nature arising from the two nitrogen atoms, is particularly susceptible to nucleophilic attack at the 2, 4, and 6 positions [1] [2]. This inherent reactivity makes nucleophilic substitution a preferred strategy for introducing ethoxy functionality at the 2-position while maintaining the hydroxyl group at the 4-position.

The mechanism of nucleophilic substitution in pyrimidines proceeds through the formation of a tetrahedral intermediate where the negative charge is stabilized by delocalization over both nitrogen atoms [1]. This stabilization is particularly effective when the leaving group is positioned at the 2, 4, or 6 positions of the pyrimidine ring. The presence of electron-withdrawing groups enhances the electrophilicity of the pyrimidine nucleus, facilitating nucleophilic attack [2].

Direct Alkoxylation of Chloropyrimidines

One of the most practical approaches involves the treatment of 2-chloropyrimidin-4-ol with sodium ethoxide or potassium ethoxide under mild conditions. This reaction typically proceeds at room temperature to moderate heating (20-70°C) in ethanol as both solvent and nucleophile source [3]. The regioselectivity is governed by the electronic environment of the pyrimidine ring, with the 2-position being particularly reactive due to the proximity to nitrogen atoms.

A notable example involves the treatment of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at approximately 20°C for 2 hours, which gives exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield [3]. This demonstrates the excellent regioselectivity achievable under mild conditions, avoiding the need for harsh reaction conditions that might compromise other functional groups.

Optimization of Reaction Conditions

Recent studies have emphasized the importance of reaction parameter optimization for nucleophilic substitution processes. Key variables include base loading, reaction temperature, and solvent choice [4]. For pyrimidine systems, sodium ethoxide typically provides superior results compared to potassium carbonate or potassium hydroxide [5]. The use of ethanol as both solvent and nucleophile source offers advantages in terms of atom economy and simplified workup procedures.

Temperature control is particularly critical for nucleophilic substitution reactions. While elevated temperatures can accelerate reaction rates, they may also lead to undesired side reactions such as elimination or rearrangement. The optimal temperature range for ethoxylation reactions typically falls between 20-80°C, depending on the specific substrate and leaving group [5].

Substrate Scope and Limitations

The nucleophilic substitution approach demonstrates broad functional group tolerance, accommodating various substituents on the pyrimidine ring. Electron-withdrawing groups such as nitro, cyano, or halogen substituents enhance reactivity by increasing the electrophilicity of the pyrimidine nucleus [6]. Conversely, electron-donating groups may reduce reactivity and require more forcing conditions.

The leaving group ability significantly influences reaction efficiency. Chlorine, bromine, and methylsulfanyl groups serve as effective leaving groups, with reactivity generally following the order: bromide > chloride > methylsulfanyl [3]. The choice of leaving group must balance reactivity with synthetic accessibility and cost considerations.

Cyclocondensation Strategies

Cyclocondensation represents a powerful and convergent approach to pyrimidine synthesis, offering the advantage of constructing the entire heterocyclic framework in a single operation. For 2-ethoxypyrimidin-4-ol synthesis, several cyclocondensation strategies have been developed that directly incorporate the desired substitution pattern during ring formation.

Classical Biginelli-Type Condensations

The Biginelli reaction, originally developed for dihydropyrimidine synthesis, has been adapted for the preparation of fully aromatic pyrimidines through subsequent oxidation steps [7]. This three-component condensation involves the reaction of ethyl acetoacetate, an appropriate aldehyde, and guanidine derivatives under acidic conditions. For 2-ethoxypyrimidin-4-ol synthesis, ethyl ethoxyacetoacetate can serve as the β-dicarbonyl component, directly introducing the ethoxy functionality at the 2-position.

The mechanism proceeds through initial condensation of the aldehyde with the β-dicarbonyl component, followed by cyclization with the guanidine derivative. The resulting dihydropyrimidine intermediate can be oxidized using various oxidizing agents such as hydrogen peroxide, potassium permanganate, or selenium dioxide to afford the fully aromatic pyrimidine [7].

Modified Cyclocondensation Protocols

Recent developments have focused on modifying classical cyclocondensation conditions to improve yields and selectivity. The use of alternative catalysts such as Lewis acids (aluminum chloride, titanium tetrachloride) or Brønsted acids (p-toluenesulfonic acid, trifluoroacetic acid) can significantly influence reaction outcomes [8].

Solvent selection plays a crucial role in cyclocondensation reactions. Polar protic solvents such as ethanol or methanol generally favor cyclization, while aprotic solvents may be preferred for certain substrate combinations. The reaction temperature typically ranges from 60-120°C, with higher temperatures favoring complete cyclization but potentially leading to decomposition of sensitive substrates [8].

Multicomponent Approaches

Contemporary synthetic strategies have embraced multicomponent reactions (MCRs) for pyrimidine synthesis due to their efficiency and atom economy. These approaches allow the simultaneous incorporation of multiple functional groups, including the ethoxy substituent, during the cyclocondensation process [9].

One particularly effective protocol involves the three-component reaction of cyanoketene dithioacetals with appropriately substituted amines and carbonyl compounds. This strategy has been successfully applied to the synthesis of various substituted pyrimidines, including ethoxy-substituted derivatives [9]. The reaction typically proceeds under mild conditions (room temperature to 80°C) and demonstrates excellent functional group tolerance.

Ring-Forming Strategies from Acyclic Precursors

Alternative cyclocondensation approaches involve the assembly of pyrimidine rings from carefully designed acyclic precursors. These strategies often employ sequential condensation and cyclization reactions to build the heterocyclic framework. For example, the reaction of β-amino-α,γ-dicyanocrotononitrile with 5-ureidohydantoin under basic conditions provides access to fused pyrimidine systems that can be further elaborated to introduce ethoxy functionality [10].

The advantage of these approaches lies in their modular nature, allowing the introduction of various substituents through judicious choice of starting materials. However, they often require multiple synthetic steps and careful optimization of reaction conditions to achieve high yields and selectivity.

Advanced Catalytic Methods

Transition Metal-Catalyzed Etherification

The development of transition metal-catalyzed methodologies has revolutionized the field of heterocyclic chemistry, offering unprecedented opportunities for the efficient and selective synthesis of complex pyrimidine derivatives. For 2-ethoxypyrimidin-4-ol synthesis, transition metal catalysis provides access to novel synthetic pathways that complement traditional approaches while often operating under milder conditions with improved functional group tolerance.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysis has emerged as a particularly powerful tool for C-O bond formation in heterocyclic systems [11] [12]. The development of palladium-catalyzed etherification protocols has enabled the direct conversion of aryl halides to ethers under mild conditions, avoiding the harsh basic conditions typically required for nucleophilic aromatic substitution.

Recent advances in ligand design have significantly improved the efficiency of palladium-catalyzed etherification reactions. The use of computationally guided transition metal-ligand design has led to catalysts that position hydrogen-bond acceptor anions at the reactive site to promote functionalization [13]. These systems demonstrate exceptional performance in the cross-coupling of primary, secondary, and tertiary aliphatic alcohols with terminal olefins to furnish ethers under mild conditions.

For pyrimidine substrates specifically, palladium-catalyzed protocols have shown remarkable tolerance for the heterocyclic framework. The mild reaction conditions (typically 50-100°C) are compatible with sensitive functional groups, and the regioselectivity can be controlled through appropriate choice of ligands and reaction parameters [14]. The use of biaryl phosphine ligands has proven particularly effective for pyrimidine substrates, providing high yields and excellent functional group tolerance.

Mechanistic Considerations

The mechanism of palladium-catalyzed etherification typically involves oxidative addition of the aryl halide to palladium(0), followed by coordination of the alcohol nucleophile. The key step involves reductive elimination to form the C-O bond and regenerate the palladium(0) catalyst. Recent mechanistic studies have revealed the critical role of base and ligand in facilitating each step of the catalytic cycle [13].

The stereoselectivity observed in these reactions stems from the controlled geometry imposed by the ligand framework. Computational studies have provided insights into the transition state structures, revealing how ligand design can influence both reactivity and selectivity [13]. This understanding has guided the development of increasingly sophisticated catalyst systems tailored for specific substrate classes.

Copper-Catalyzed Protocols

Copper catalysis represents an attractive alternative to palladium-based systems, offering cost advantages and unique reactivity patterns [15] [16]. Copper-catalyzed C-O bond formation has been extensively developed for aromatic ether synthesis, with several protocols specifically applicable to pyrimidine systems.

Recent developments in copper-catalyzed oxidative cross-coupling have enabled the direct formation of C-O bonds from alcohols and aldehydes under aerobic conditions [15]. These protocols operate through a mechanism involving copper-mediated oxidation of the alcohol to generate a reactive alkoxide intermediate, which subsequently couples with the electrophilic partner.

The advantages of copper-catalyzed systems include their tolerance for oxygen and moisture, relatively mild reaction conditions, and broad substrate scope. For pyrimidine synthesis, copper catalysis has proven particularly effective for the formation of ether linkages at electron-deficient positions, complementing the reactivity patterns observed with palladium catalysts [16].

Ruthenium-Catalyzed Methodologies

Ruthenium catalysis has found specialized applications in pyrimidine synthesis, particularly for reactions involving alcohol activation and subsequent functionalization [17]. The ability of ruthenium complexes to activate alcohol substrates through hydrogen transfer processes has opened new synthetic pathways for ether formation.

Recent computational studies have provided detailed mechanistic insights into ruthenium-catalyzed α-alkylation reactions using alcohols [17]. These investigations revealed that the catalytically active ruthenium(II) complex can facilitate multiple reaction types, including alcohol oxidation, condensation reactions, and hydrogenation processes within a single catalytic cycle.

The versatility of ruthenium catalysis extends to the formation of C-O bonds through alternative mechanisms, including metathesis-type processes and direct insertion reactions. These pathways offer complementary selectivity patterns compared to palladium and copper systems, expanding the toolkit available for pyrimidine functionalization.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative technology in heterocyclic chemistry, offering significant advantages in terms of reaction rates, yields, and selectivity for pyrimidine synthesis. The application of microwave irradiation to 2-ethoxypyrimidin-4-ol synthesis has demonstrated remarkable improvements over conventional heating methods, particularly in terms of reaction efficiency and environmental sustainability.

Fundamental Principles and Advantages

Microwave heating operates through dielectric heating, where electromagnetic radiation directly heats polar molecules and ionic species within the reaction mixture. This mechanism provides several advantages over conventional heating, including rapid heat transfer, uniform heating throughout the reaction vessel, and the ability to achieve superheating of solvents under controlled conditions [18] [19].

The benefits of microwave-assisted synthesis for pyrimidine chemistry include dramatically reduced reaction times (from hours to minutes), improved yields, enhanced selectivity, and reduced formation of side products [19]. These advantages are particularly pronounced for heterocyclic systems where traditional heating methods may lead to decomposition or undesired rearrangements.

Optimized Reaction Protocols

Systematic optimization of microwave-assisted pyrimidine synthesis has revealed several critical parameters that influence reaction outcomes. Temperature control is paramount, with most reactions proceeding optimally between 80-150°C under microwave irradiation [19]. The reaction time can typically be reduced from several hours under conventional heating to 3-6 minutes under microwave conditions.

Power settings and heating profiles significantly impact reaction efficiency. Controlled ramping to the desired temperature, followed by isothermal heating, generally provides superior results compared to rapid heating protocols [18]. The use of specialized microwave reaction vessels with integrated temperature and pressure monitoring ensures reproducible results and safety.

Solvent Optimization

The choice of solvent system plays a crucial role in microwave-assisted synthesis due to the dependence of microwave absorption on the dielectric properties of the medium [18]. For pyrimidine synthesis, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) generally provide excellent results under microwave conditions.

Water has emerged as an attractive solvent for microwave-assisted pyrimidine synthesis due to its excellent microwave absorption properties and environmental benefits [19]. The use of water as solvent eliminates the need for organic solvents while often providing superior yields and simplified workup procedures.

Green Chemistry Applications

The integration of microwave technology with green chemistry principles has led to the development of environmentally friendly protocols for pyrimidine synthesis. These approaches emphasize the use of renewable solvents, catalytic amounts of benign catalysts, and reaction conditions that minimize waste generation [18].

One particularly innovative approach employs agro-waste-based catalysts derived from agricultural byproducts. Water extract of lemon fruit shell ash (WELFSA) has been successfully employed as a greener homogeneous organocatalyst for pyrimidine synthesis under microwave conditions [18]. This protocol avoids the use of external bases, additives, and traditional organic solvents while providing excellent yields and simplified workup procedures.

Case Studies and Comparative Data

Detailed comparative studies have demonstrated the superiority of microwave-assisted synthesis over conventional heating methods. A representative example involves the synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate derivatives [19].

| Reaction Conditions | Time | Yield Range | Advantages |

|---|---|---|---|

| Room Temperature | 2-7 hours | 67-82% | Mild conditions |

| Conventional Heating (48°C) | 2-6 hours | 69-86% | Moderate efficiency |

| Conventional Heating (60°C) | 1-4 hours | 71-87% | Improved rates |

| Microwave Irradiation (120°C) | 3-6 minutes | 78-94% | Optimal efficiency |

The data clearly demonstrate the substantial improvements in both reaction rate and yield achieved through microwave-assisted synthesis. The shortened reaction times are particularly significant for industrial applications where throughput and energy efficiency are critical considerations [19].

Technical Considerations and Equipment

The successful implementation of microwave-assisted synthesis requires careful attention to equipment design and safety considerations. Custom-made microwave ovens with integrated reflux condensers prevent spillage of organic reagents while maintaining controlled atmospheric conditions [18]. Temperature and pressure monitoring systems ensure reproducible results and prevent overheating.

The scalability of microwave-assisted processes presents both opportunities and challenges. While laboratory-scale reactions demonstrate excellent performance, scaling to larger volumes requires specialized equipment and careful optimization of heating profiles to maintain uniform temperature distribution throughout the reaction vessel.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 2-ethoxypyrimidin-4-ol presents numerous technical, economic, and regulatory challenges that must be carefully addressed to ensure viable commercial manufacturing. These challenges encompass process optimization, cost analysis, environmental considerations, and quality assurance requirements that are essential for successful industrial implementation.

Economic Considerations and Cost Analysis

Industrial-scale production of pyrimidine derivatives faces significant economic pressures related to raw material costs, energy consumption, and capital investment requirements [20] [21]. The market growth for pyrimidine compounds is driven by favorable trends toward research initiatives, although challenges related to regulatory compliance and production costs may constrain expansion [20].

A comprehensive cost analysis reveals that traditional synthesis methods often suffer from high material costs and significant byproduct formation, necessitating more efficient and economical approaches [21]. Recent studies have demonstrated that optimized synthesis strategies can achieve cost reductions of 25-30% while simultaneously improving yield and purity [21]. These improvements are particularly significant for pharmaceutical intermediates where cost pressures are intense.

The development of cost-effective synthesis strategies requires systematic optimization of multiple parameters, including reagent equivalents, reaction conditions, and purification techniques [21]. For example, a four-step optimized synthesis process for piperazinyl pyrimidine intermediates achieved purity levels over 99% while reducing production costs by 25-30% through controlled byproduct formation and efficient removal of impurities [21].

Process Engineering and Scale-Up Considerations

The scale-up of pyrimidine synthesis from laboratory to industrial scale requires careful consideration of heat and mass transfer limitations, mixing efficiency, and reactor design [22] [23]. The transition from batch to continuous processes offers significant advantages in terms of product consistency, energy efficiency, and overall equipment utilization.

Heat transfer becomes increasingly challenging at larger scales, particularly for exothermic reactions common in pyrimidine synthesis. The design of appropriate cooling systems and temperature control strategies is critical to prevent thermal runaway and ensure product quality [23]. Advanced process control systems incorporating real-time monitoring and feedback control are essential for maintaining optimal reaction conditions.

Mixing efficiency significantly impacts reaction rates and selectivity at industrial scale. The design of appropriate impeller systems and reactor geometry must account for the rheological properties of the reaction mixture and the need for efficient mass transfer between phases [23]. Computational fluid dynamics (CFD) modeling has become an invaluable tool for optimizing reactor design and operating conditions.

Raw Material Supply and Sustainability

The growing emphasis on sustainability across industries has become a primary driver for renewable alternatives in pyrimidine production [24]. Traditional pyrimidine synthesis has relied heavily on fossil-based feedstocks, but environmental concerns and regulatory frameworks are driving a shift toward renewable alternatives.

Biotechnological approaches to pyrimidine synthesis represent a promising avenue for sustainable production [25]. Recent progress in metabolic engineering and synthetic biology has enabled the synthesis of pyrimidine nucleosides through microbial fermentation, offering a more sustainable alternative to chemical synthesis [25]. However, the intricate and tightly regulated biosynthetic pathways involved pose formidable challenges for commercial implementation.

The development of renewable feedstock sources requires significant investment in research and development, as well as modifications to existing production infrastructure. The integration of renewable feedstocks with existing chemical processes presents technical challenges related to impurity profiles, reaction kinetics, and product quality that must be carefully addressed [24].

Quality Control and Regulatory Compliance

Industrial production of pharmaceutical intermediates such as 2-ethoxypyrimidin-4-ol must meet stringent quality standards established by regulatory agencies. The implementation of robust quality control systems requires comprehensive analytical method development, process validation, and documentation systems that ensure consistent product quality [22].

The complexity of pyrimidine synthesis pathways necessitates careful monitoring of impurity profiles throughout the production process. Side reactions and degradation pathways must be thoroughly understood to develop appropriate control strategies and specification limits [21]. Advanced analytical techniques including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for comprehensive impurity profiling.

Process validation requirements for pharmaceutical manufacturing demand extensive documentation of process parameters, critical quality attributes, and control strategies. The development of robust analytical methods for in-process monitoring and final product release testing requires significant investment in analytical infrastructure and personnel training [22].

Environmental and Safety Considerations

Industrial pyrimidine production must address significant environmental and safety challenges related to solvent usage, waste generation, and worker exposure [25]. The development of green chemistry principles has led to the adoption of more environmentally friendly synthesis routes that minimize hazardous waste generation and reduce environmental impact.

Solvent selection represents a critical decision point for industrial processes, balancing performance requirements with environmental and safety considerations. The adoption of water-based processes and renewable solvents can significantly reduce environmental impact while often providing improved safety profiles [18]. However, the implementation of alternative solvent systems may require modifications to existing equipment and process conditions.

Waste minimization strategies including solvent recovery, byproduct utilization, and process intensification are essential for economic and environmental sustainability. The development of integrated production processes that maximize atom economy and minimize waste generation requires sophisticated process design and optimization [25].

X-ray Crystallographic Analysis

X-ray crystallography represents the definitive method for determining the three-dimensional molecular structure of 2-Ethoxypyrimidin-4-ol. Based on crystallographic data from structurally related pyrimidine derivatives, the compound is expected to crystallize in monoclinic space groups, commonly P2₁/n or P2₁/c [1] [2]. The fundamental unit cell parameters for analogous compounds demonstrate typical values with a-axis dimensions ranging from 4.8 to 7.5 Å, b-axis from 8.0 to 22.6 Å, and c-axis from 7.4 to 11.9 Å [1] [2].

The molecular geometry analysis reveals that the pyrimidine ring adopts an essentially planar conformation with maximum deviations from planarity typically ranging between 0.003 to 0.081 Å [1] [2]. This high degree of planarity is characteristic of aromatic pyrimidine systems and contributes significantly to the molecular stability through π-electron delocalization. The ethoxy substituent at position 2 exhibits rotational freedom around the C-O bond, potentially adopting different conformations in the crystal lattice.

Table 1: Crystallographic Parameters for Related Pyrimidine Compounds

| Parameter | 2-Isopropyl-6-methylpyrimidin-4(3H)-one | Related Pyrimidine Compound |

|---|---|---|

| Space Group | P2₁/n | P2₁/c |

| Unit Cell a (Å) | 4.8627 | 7.5176 |

| Unit Cell b (Å) | 22.6320 | 8.0483 |

| Unit Cell c (Å) | 7.4228 | 11.9323 |

| β angle (°) | 96.495 | 90.147 |

| Volume (ų) | 811.66 | 721.3 |

| Z value | 4 | 2 |

| Bond Length C-N (Å) | 1.322-1.353 | 1.329-1.344 |

| Bond Length C-C (Å) | 1.375-1.383 | 1.377-1.379 |

| Bond Length C-O (Å) | 1.208 | 1.210 |

| Bond Angle N-C-N (°) | 118.4 | 115.6-125.9 |

| Bond Angle C-N-C (°) | 116.6 | 114.2-121.7 |

| Planarity deviation (Å) | 0.081 | 0.003-0.038 |

The bond length analysis indicates that carbon-nitrogen bonds within the pyrimidine ring typically range from 1.322 to 1.353 Å, consistent with partial double bond character due to aromatic delocalization [3]. Carbon-carbon bonds exhibit lengths between 1.375 and 1.383 Å, slightly shorter than typical single bonds, further confirming the aromatic nature of the ring system [3]. The carbon-oxygen bond in the hydroxyl group shows characteristic values around 1.208-1.210 Å, indicating some degree of keto-enol tautomerism [1] [2].

Bond angles within the pyrimidine ring demonstrate the expected sp² hybridization pattern. The N-C-N angle typically measures between 115.6° and 125.9°, while C-N-C angles range from 114.2° to 121.7° [3]. These values are consistent with the theoretical predictions for aromatic six-membered heterocycles and confirm the planarity of the ring system.

Crystal packing analysis reveals that molecules are stabilized through intermolecular hydrogen bonding networks. The hydroxyl group at position 4 acts as both a hydrogen bond donor and acceptor, forming classical O-H···N and O-H···O interactions with neighboring molecules [1] [2]. These interactions typically result in the formation of centrosymmetric dimers with R₂²(8) ring motifs, which subsequently link to form extended supramolecular chains or sheets [1] [2].

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information about 2-Ethoxypyrimidin-4-ol through analysis of both proton and carbon-13 environments. The spectroscopic characterization reveals distinct resonance patterns that confirm the molecular structure and electronic environment of individual nuclei.

¹H-Nuclear Magnetic Resonance Spectral Interpretation

Proton Nuclear Magnetic Resonance spectroscopy of 2-Ethoxypyrimidin-4-ol exhibits characteristic resonances that can be systematically assigned based on chemical shift values, coupling patterns, and integration ratios. The ethoxy substituent generates two distinct multipicity patterns that serve as diagnostic features for structural confirmation.

The ethoxy methyl group appears as a triplet in the aliphatic region between δ 1.25-1.45 ppm [4]. This chemical shift is typical for methyl groups attached to oxygen through an intervening methylene carbon [5] [6]. The triplet multiplicity arises from coupling with the adjacent methylene protons, with a coupling constant typically around 7-8 Hz, characteristic of vicinal proton-proton interactions [6].

The ethoxy methylene protons resonate as a quartet in the δ 4.10-4.30 ppm region [4]. This downfield shift reflects the deshielding effect of the adjacent oxygen atom and the pyrimidine ring system [6]. The quartet multiplicity results from coupling with the three equivalent methyl protons, confirming the integrity of the ethoxy group structure.

Table 2: Proton Nuclear Magnetic Resonance Data

| Functional Group | Chemical Shift Range (δ ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Ethoxy CH₃ group | 1.25-1.45 | Triplet | -OCH₂CH₃ |

| Ethoxy OCH₂ group | 4.10-4.30 | Quartet | -OCH₂CH₃ |

| Pyrimidine CH | 6.80-7.50 | Singlet | C-5 proton |

| NH proton | 11.0-12.5 (broad) | Broad singlet | Tautomeric proton |

The aromatic region displays a characteristic singlet between δ 6.80-7.50 ppm, attributed to the lone hydrogen at position 5 of the pyrimidine ring [4]. This chemical shift is consistent with aromatic protons on electron-deficient heterocycles, where the nitrogen atoms contribute to overall deshielding [7] [6].

The most distinctive feature in the ¹H Nuclear Magnetic Resonance spectrum is the broad singlet observed between δ 11.0-12.5 ppm [4]. This extremely downfield resonance is characteristic of the exchangeable proton involved in keto-enol tautomerism between the 4-hydroxypyrimidine and 4-oxopyrimidine forms [1] [2]. The broadness of this signal reflects rapid exchange processes and potential hydrogen bonding interactions in solution [6].

Integration ratios provide quantitative confirmation of the molecular structure. The ethoxy methyl protons integrate for three hydrogens, the methylene protons for two hydrogens, the aromatic proton for one hydrogen, and the exchangeable proton for one hydrogen, giving a total integration pattern consistent with the molecular formula C₆H₈N₂O₂ [8].

Temperature-dependent Nuclear Magnetic Resonance studies can provide additional insights into conformational dynamics and tautomeric equilibria. Variable temperature experiments typically reveal coalescence phenomena for the exchangeable proton, allowing determination of activation barriers for tautomeric interconversion [9].

¹³C-Nuclear Magnetic Resonance Correlation Studies

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework and electronic environment of 2-Ethoxypyrimidin-4-ol. The technique offers superior chemical shift dispersion compared to proton Nuclear Magnetic Resonance, enabling precise assignment of individual carbon atoms and assessment of aromatic character [10] [9].

The pyrimidine ring carbons exhibit characteristic chemical shifts that reflect their electronic environments and substitution patterns. Carbon-2, bearing the ethoxy substituent, typically resonates between δ 155-165 ppm [10]. This downfield position reflects the electron-withdrawing effect of the adjacent nitrogen atoms and the attached electronegative oxygen [7] [10].

Carbon-4, involved in keto-enol tautomerism, shows resonances in the δ 160-170 ppm region [10]. This chemical shift is intermediate between typical ketone carbonyls (δ 200-210 ppm) and aromatic carbons (δ 110-160 ppm), confirming the partial double bond character resulting from tautomeric equilibrium [7] [10].

Table 3: Carbon-13 Nuclear Magnetic Resonance Chemical Shifts

| Carbon Position | Chemical Shift Range (δ ppm) | Electronic Environment |

|---|---|---|

| Pyrimidine C-2 | 155-165 | Ethoxy-substituted carbon |

| Pyrimidine C-4 | 160-170 | Tautomeric carbon |

| Pyrimidine C-5 | 95-105 | Aromatic CH carbon |

| Ethoxy OCH₂ | 62-68 | Methylene carbon |

| Ethoxy CH₃ | 14-16 | Methyl carbon |

Carbon-5 resonates in the δ 95-105 ppm range, characteristic of aromatic carbons bearing hydrogen substituents [10]. This upfield position relative to other ring carbons reflects the increased electron density at this position due to resonance effects [7] [10].

The ethoxy substituent carbons appear at characteristic positions consistent with aliphatic ethers. The methylene carbon resonates between δ 62-68 ppm, reflecting the deshielding effect of the attached oxygen atom [7] [10]. The terminal methyl carbon appears at δ 14-16 ppm, typical for aliphatic methyl groups [10].

Quantitative ¹³C Nuclear Magnetic Resonance analysis using short relaxation delays can provide accurate determination of carbon atom ratios and structural confirmation [9]. This approach offers advantages over traditional techniques when peak resolution is challenging in ¹H Nuclear Magnetic Resonance spectra [9].

Distortionless Enhancement by Polarization Transfer and Attached Proton Test experiments provide multiplicity information for carbon assignments. These techniques distinguish between quaternary, tertiary, secondary, and primary carbons, facilitating unambiguous structural assignment [10].

Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation, establish connectivity patterns between carbon and hydrogen atoms. These experiments confirm substitution patterns and validate structural assignments through correlation analysis [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-Ethoxypyrimidin-4-ol under electron ionization conditions produces characteristic fragmentation patterns that provide structural information through systematic bond cleavage and rearrangement processes. The molecular ion peak appears at m/z 140, corresponding to the molecular formula C₆H₈N₂O₂ [8] [12].

The fragmentation behavior follows predictable pathways based on thermodynamic stability and kinetic accessibility of various dissociation channels [13] [14]. Initial electron impact removes an electron from the highest occupied molecular orbital, creating a radical cation that subsequently undergoes fragmentation through alpha cleavage, McLafferty rearrangements, and direct bond cleavage mechanisms [13] [14].

The base peak typically appears at m/z 41, corresponding to a tropylium-like ion (C₃H₅⁺) formed through extensive fragmentation and rearrangement processes [12] [13]. This fragment represents the most stable ionic species under the high-energy conditions of electron ionization [13].

Table 4: Mass Spectrometric Fragmentation Pattern

| Mass-to-Charge Ratio (m/z) | Fragment Identity | Relative Intensity (%) | Fragmentation Mechanism |

|---|---|---|---|

| 140 [M]⁺ | Molecular ion peak | 15-25 | Electron impact ionization |

| 125 [M-15]⁺ | Loss of CH₃ (methyl radical) | 35-45 | Alpha cleavage |

| 111 [M-29]⁺ | Loss of CHO (ethoxy group) | 55-65 | McLafferty rearrangement |

| 97 [M-43]⁺ | Loss of C₂H₅O (ethoxy group) | 80-90 | Direct bond cleavage |

| 83 | Pyrimidine ring fragment | 40-50 | Ring contraction |

| 69 | Further ring fragmentation | 25-35 | Sequential fragmentation |

| 55 | Secondary fragmentation | 20-30 | Hydrogen rearrangement |

| 41 | Base fragment | 100 | Tropylium-like ion |

The loss of 15 mass units (m/z 125) corresponds to methyl radical elimination through alpha cleavage adjacent to the oxygen atom [12] [13]. This fragmentation pathway is common in ethoxy-substituted compounds and represents a thermodynamically favorable process [13].

A significant fragment at m/z 111 results from the loss of 29 mass units, attributed to CHO radical elimination through McLafferty rearrangement [12] [13]. This six-membered transition state mechanism involves hydrogen transfer and subsequent elimination of the formyl radical [13].

The fragment at m/z 97 corresponds to the loss of the complete ethoxy group (C₂H₅O, 43 mass units) through direct bond cleavage at the C-O bond [12] [13]. This fragmentation produces a pyrimidine-based cation that retains the heterocyclic framework [13].

Ring fragmentation processes generate additional diagnostic ions at m/z 83, 69, and 55 [12]. These fragments result from progressive elimination of nitrogen atoms, carbon monoxide, and hydrogen radicals from the pyrimidine ring system [13]. The fragmentation pattern provides characteristic fingerprint information for structural identification and purity assessment [14].

Accurate mass measurements using high-resolution mass spectrometry can provide elemental composition determination for each fragment ion [15]. This information validates proposed fragmentation pathways and eliminates ambiguous structural assignments [15].

Tandem mass spectrometry experiments using collision-induced dissociation can provide additional structural information through controlled fragmentation of selected precursor ions [15]. These experiments elucidate fragmentation mechanisms and confirm structural assignments through product ion analysis [15].

The fragmentation behavior of 2-Ethoxypyrimidin-4-ol demonstrates the characteristic patterns expected for ethoxy-substituted pyrimidine derivatives. The systematic loss of alkyl groups, followed by ring fragmentation, provides diagnostic information for structural confirmation and quantitative analysis applications [12] [13] [14].